molecular formula C22H17FN4O3S B10820419 4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid CAS No. 1357245-09-0

4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid

Cat. No.: B10820419
CAS No.: 1357245-09-0
M. Wt: 436.5 g/mol
InChI Key: QOLHSSNEBRFIEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KUS-121 free acid involves the diazotization of 4-amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]naphthalene-1-sulfonic acid. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt, which is then coupled with the appropriate aromatic compound to yield the final product .

Industrial Production Methods

Industrial production methods for KUS-121 free acid are not well-documented in the literature. the general approach would involve scaling up the synthetic route mentioned above, ensuring the reaction conditions are optimized for large-scale production. This would include precise control of temperature, pH, and reagent concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

KUS-121 free acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the azo group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

KUS-121 free acid exerts its effects by selectively inhibiting the ATPase activity of valosin-containing protein. This inhibition helps maintain cellular ATP levels and reduces endoplasmic reticulum stress, which is implicated in various pathological conditions. The compound’s molecular targets include valosin-containing protein and associated pathways involved in protein degradation and stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KUS-121 free acid is unique due to its selective inhibition of valosin-containing protein ATPase activity, which distinguishes it from other ATPase inhibitors. This selectivity allows it to specifically target pathways involved in maintaining cellular ATP levels and mitigating endoplasmic reticulum stress, making it a valuable tool in neuroprotection and cardiovascular research .

Properties

CAS No.

1357245-09-0

Molecular Formula

C22H17FN4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C22H17FN4O3S/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29)30)17-4-2-3-5-18(17)22(20)24/h2-12H,24H2,1H3,(H,28,29,30)

InChI Key

QOLHSSNEBRFIEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N

Origin of Product

United States

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